C22H21ClFN7O2
Description
C₂₂H₂₁ClFN₇O₂ is a heterocyclic organic compound characterized by a chlorophenyl group, a fluorinated substituent, and a pyridine-like core structure. The presence of chlorine (Cl) and fluorine (F) atoms likely enhances its binding affinity and metabolic stability, common strategies in drug design . The molecular complexity (7 nitrogen atoms, 2 oxygen atoms) implies moderate solubility and challenges in synthesis, necessitating optimization of reaction conditions .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN7O2/c1-14-11-30-18-19(26-21(30)29(14)9-4-8-28-10-7-25-13-28)27(2)22(33)31(20(18)32)12-15-16(23)5-3-6-17(15)24/h3,5-7,10-11,13H,4,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKGLZQFDPHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several steps starting from 2-cyanopyridine . The synthesis involves the following key steps:
Ritter Reaction: Conversion of 2-cyanopyridine to an amide.
Benzyl Alkylation: Introduction of a halogenated benzene ring.
Cyclization: Formation of the tricyclic structure using phosphorus oxychloride.
McMurry Reaction: Final step to produce Loratadine.
Industrial Production Methods
In industrial settings, Loratadine is produced using optimized reaction conditions to ensure high yield and purity. The process involves:
Solvent Selection: Use of solvents like toluene and methanol.
Temperature Control: Maintaining specific temperatures for each reaction step.
Purification: Crystallization and recrystallization to obtain pure Loratadine.
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, desloratadine.
Reduction: Reduction of the nitro group in intermediates during synthesis.
Substitution: Halogenation and alkylation during synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides and halogenating agents.
Major Products
Desloratadine: Active metabolite formed through oxidation.
Intermediate Compounds: Various intermediates formed during synthesis.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antihistamine activity.
Biology: Investigated for its effects on histamine receptors and immune response.
Medicine: Widely used in the treatment of allergic rhinitis and chronic urticaria.
Industry: Incorporated into various pharmaceutical formulations.
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing symptoms of allergic reactions such as itching, swelling, and redness. The molecular targets include histamine H1 receptors located on the surface of various cells, including mast cells and basophils.
Comparison with Similar Compounds
Key Findings:
- Lipophilicity : C₂₂H₂₁ClFN₇O₂ exhibits higher LogP (3.12) than C₈H₅F₃N₂ (2.44), likely due to its larger aromatic system and chloro substituent, enhancing membrane permeability but reducing aqueous solubility .
- CYP Inhibition : Unlike C₈H₅F₃N₂, which selectively inhibits CYP1A2, C₂₂H₂₁ClFN₇O₂ shows moderate CYP3A4 inhibition, posing a higher risk of drug-drug interactions .
- Synthesis Complexity : The synthetic accessibility score (2.8) indicates moderate difficulty, comparable to C₂₀H₂₂FN₇O₂S (2.5), but more challenging than C₈H₅F₃N₂ (1.43) due to multiple reactive sites .
Research Findings and Implications
- Bioavailability : The high H-bond acceptor count (9) and molecular weight (>450 g/mol) may limit C₂₂H₂₁ClFN₇O₂’s oral bioavailability, a common issue with nitrogen-rich compounds.
- Structural Optimization : Replacing the chlorophenyl group with a trifluoromethyl moiety (as in C₈H₅F₃N₂) could improve solubility (0.15 → 0.196 mg/mL) without compromising target affinity .
- Safety Profile : The absence of PAINS or Brenk alerts (similar to C₈H₅F₃N₂) suggests low risk of off-target reactivity, a critical advantage in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
